molecular formula C27H23FN4O3 B11300780 N-{4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-oxo-3,4-dihydroquinoxalin-2-yl}-N-(4-fluorobenzyl)acetamide

N-{4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-oxo-3,4-dihydroquinoxalin-2-yl}-N-(4-fluorobenzyl)acetamide

Cat. No.: B11300780
M. Wt: 470.5 g/mol
InChI Key: RJSPCROXHQOCNU-UHFFFAOYSA-N
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Description

N-{4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-oxo-3,4-dihydroquinoxalin-2-yl}-N-(4-fluorobenzyl)acetamide is a complex organic compound that features a combination of indole, quinoxaline, and fluorobenzyl moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-oxo-3,4-dihydroquinoxalin-2-yl}-N-(4-fluorobenzyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the indole and quinoxaline intermediates, followed by their coupling through appropriate linkers and functional groups. Common reagents used in these reactions include methanesulfonic acid, phenylhydrazine hydrochloride, and various solvents such as methanol and dimethylformamide .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-oxo-3,4-dihydroquinoxalin-2-yl}-N-(4-fluorobenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The indole and quinoxaline moieties can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the core structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the benzyl and indole rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent environments to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives, while substitution reactions can introduce various functional groups onto the benzyl ring.

Scientific Research Applications

N-{4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-oxo-3,4-dihydroquinoxalin-2-yl}-N-(4-fluorobenzyl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-oxo-3,4-dihydroquinoxalin-2-yl}-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets and pathways. The indole and quinoxaline moieties can bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects. For example, the compound may inhibit the activity of certain kinases or interfere with DNA replication processes .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Quinoxaline derivatives: Compounds with similar quinoxaline moiety, used in various biological applications.

    Fluorobenzyl derivatives: Compounds with fluorobenzyl groups, known for their biological activities.

Uniqueness

N-{4-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-oxo-3,4-dihydroquinoxalin-2-yl}-N-(4-fluorobenzyl)acetamide is unique due to its combination of indole, quinoxaline, and fluorobenzyl moieties, which confer a distinct set of chemical and biological properties.

Properties

Molecular Formula

C27H23FN4O3

Molecular Weight

470.5 g/mol

IUPAC Name

N-[4-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-3-oxoquinoxalin-2-yl]-N-[(4-fluorophenyl)methyl]acetamide

InChI

InChI=1S/C27H23FN4O3/c1-18(33)31(16-19-10-12-21(28)13-11-19)26-27(35)32(24-9-5-3-7-22(24)29-26)17-25(34)30-15-14-20-6-2-4-8-23(20)30/h2-13H,14-17H2,1H3

InChI Key

RJSPCROXHQOCNU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(CC1=CC=C(C=C1)F)C2=NC3=CC=CC=C3N(C2=O)CC(=O)N4CCC5=CC=CC=C54

Origin of Product

United States

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